![molecular formula C22H30N6O3 B2565742 8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851943-35-6](/img/structure/B2565742.png)
8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Molecular Structure and Geometry
The molecular structure of related compounds like 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline exhibits typical geometry with planar fused rings and specific conformations of its substituents. Such structural insights are crucial in understanding the interactions and potential applications of these compounds in scientific research (Karczmarzyk et al., 1995).
Antihistaminic Activity
Research on derivatives of theophylline or theobromine, which are structurally similar to the queried compound, indicates potential antihistaminic activities. These compounds have shown inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their utility in allergy and respiratory research (Pascal et al., 1985).
Cardiovascular Activity
Studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, closely related to the queried compound, reveal potential cardiovascular activities. These include antiarrhythmic and hypotensive effects, alongside interactions with adrenoreceptors, making them of interest in cardiovascular research (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
Research on similar purine-2,6-dione derivatives suggests their potential as psychotropic agents. Studies indicate mixed serotonin receptor ligands in these compounds, showing antidepressant-like and anxiolytic-like activities. This suggests their application in the development of new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
Purine linked piperazine derivatives, which share structural similarity with the compound , have been synthesized as potential inhibitors of Mycobacterium tuberculosis. This implies their utility in research for developing new treatments for tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-8-17-6-4-3-5-7-17)18(23-20)16-27-12-10-26(11-13-27)14-15-29/h3-7,29H,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPBSNZVAJAWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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